molecular formula C8H8O3 B1294547 p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- CAS No. 40870-52-8

p-Benzoquinone, 2-(hydroxymethyl)-5-methyl-

Cat. No. B1294547
CAS RN: 40870-52-8
M. Wt: 152.15 g/mol
InChI Key: GMMPZMNGFXUDAE-UHFFFAOYSA-N
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Description

The compound "p-Benzoquinone, 2-(hydroxymethyl)-5-methyl-" is a derivative of p-benzoquinone, which is a well-known organic compound with a quinone structure. The presence of a hydroxymethyl group at the second position and a methyl group at the fifth position distinguishes it from the parent compound and contributes to its unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of derivatives of p-benzoquinone often involves multi-step reactions starting from simpler aromatic compounds. For instance, a two-step synthesis of a related compound, 2-(9-Hydroxynonyl)-5,6-dimethoxy-3-methyl-1,4-benzoquinone, was achieved from commercially available 3,4,5-trimethoxytoluene, which was first converted to a dimethoxy methyl benzoquinone and then alkylated with 10-hydroxydecanoic acid . Another synthesis approach for a hydroxymethyl methyl benzoquinone derivative involved a sequence starting from tetramethoxytoluene, proceeding through chloromethylation, oxidation, reduction, and a final oxidation step . These methods demonstrate the complexity and versatility of synthetic routes to such compounds.

Molecular Structure Analysis

The molecular structure of p-benzoquinone derivatives is influenced by the substituents attached to the quinone ring. In a study of substituted phenylamine alpha-OMe- and alpha-OH-p-benzoquinone derivatives, the electronic properties were analyzed, showing that the presence of different substituents can significantly affect the reduction potentials and electronic behavior of the compounds . The molecular structure is also crucial in determining the reactivity and interaction of the quinone with other molecules.

Chemical Reactions Analysis

The reactivity of p-benzoquinone derivatives is highly dependent on the substituents and the reaction conditions. For example, the 5-methyl group in 2-hydroxy-5-methyl-[1,4]-benzoquinone exhibits different reactivity based on the pH of the medium, acting as a carbenium equivalent under acidic conditions and as a carbanion equivalent under basic conditions . This dual reactivity allows for a variety of chemical transformations, including hetero-Diels-Alder reactions and Michael additions.

Physical and Chemical Properties Analysis

The physical and chemical properties of p-benzoquinone derivatives are closely related to their molecular structure. The presence of methoxy and hydroxymethyl groups can affect properties such as solubility, melting point, and reactivity. For instance, the synthesis of 2-methyl-5-methoxy-1,4-benzoquinone involved a methylation reaction that yielded a yellow needle crystal with a specific melting point range . The electronic absorption spectra and other spectroscopic properties are also influenced by the molecular structure, as seen in the study of a novel benzoquinone derivative, where DFT calculations and spectroscopic analysis provided insights into the electronic structure and properties .

Scientific Research Applications

Anti-tumor Applications

One of the primary applications of this compound, specifically in its derivative form RH1 (2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone), is as a bioreductive antitumor agent. RH1 is activated by NAD(P)H quinone oxidoreductase 1 (NQO1) and exhibits cytotoxic efficacy against tumors, indicating its potential in cancer treatment. It was found to cause mitochondria-mediated apoptosis by activating c-Jun N-terminal kinase, suggesting a mechanism for its anticancer activity (Park et al., 2011).

Chemical Synthesis and Stability

The compound also has applications in chemical synthesis and stability studies. For instance, its stability and solution behavior have been analyzed through HPLC assay, revealing insights into its aqueous stability and reactivity, which are crucial for its use in pharmaceutical formulations (Cheung et al., 2001). Additionally, its role in the stereoselective synthesis of substituted ketopyranose subunits of polyketide natural products highlights its importance in organic synthesis (Marshall & Yanik, 2000).

Pharmacodynamic Properties

The pharmacodynamic properties of RH1 have been extensively evaluated, showing its potential as a DNA alkylating agent and its activation by NQO1. Such studies are vital for understanding its mechanism of action and for optimizing its therapeutic efficacy in clinical trials (Ward et al., 2005).

Environmental and Biological Implications

Furthermore, the compound has been studied for its role in the photochemical oxidation of water, providing insights into its environmental behavior and potential impacts. Such research could inform its safe use and disposal in industrial and pharmaceutical contexts (Pochon et al., 2002).

Safety And Hazards

p-Benzoquinone is a yellowish-colored crystalline solid with a pungent, irritating odor. It is poisonous by ingestion or inhalation of vapors. It may severely damage skin, eyes, and mucous membranes .

Future Directions

Hydroxylated quinones that have one or more hydroxy groups attached directly to the quinone moiety are found in nature in great variety. As most of them exhibit interesting biological activity, there are an increasing number of publications annually about their isolation, characterization, and their synthesis in the laboratory .

properties

IUPAC Name

2-(hydroxymethyl)-5-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMPZMNGFXUDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193840
Record name p-Benzoquinone, 2-(hydroxymethyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Benzoquinone, 2-(hydroxymethyl)-5-methyl-

CAS RN

40870-52-8
Record name 4-Hydroxymethyltoluquinone
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Record name NSC186038
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186038
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Record name p-Benzoquinone, 2-(hydroxymethyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYMETHYLTOLUQUINONE
Source FDA Global Substance Registration System (GSRS)
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